molecular formula C20H26N6O2 B2807910 N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-45-0

N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Katalognummer: B2807910
CAS-Nummer: 873002-45-0
Molekulargewicht: 382.468
InChI-Schlüssel: CYUDLPVZJCWOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-((3-Ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazin core substituted with a 3-ethoxypropylamino group at position 6 and a 4-methylbenzamide moiety at position 3 via an ethyl linker. The ethoxypropyl and benzamide substituents likely influence its solubility, bioavailability, and target binding, making it a candidate for therapeutic development.

Eigenschaften

IUPAC Name

N-[2-[6-(3-ethoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-3-28-14-4-12-21-17-9-10-18-23-24-19(26(18)25-17)11-13-22-20(27)16-7-5-15(2)6-8-16/h5-10H,3-4,11-14H2,1-2H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUDLPVZJCWOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazine ring system.

    Introduction of the Ethoxypropylamino Group: This step involves the nucleophilic substitution reaction to introduce the ethoxypropylamino group at the desired position on the triazolopyridazine core.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with 4-methylbenzoyl chloride to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in structure-activity relationship (SAR) studies.

    Industrial Applications: It may find applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

  • Core Structure: Shares the [1,2,4]triazolo[4,3-b]pyridazin scaffold but substitutes position 6 with a methyl group instead of the ethoxypropylamino group in the target compound.
  • Substituents : Features a 4-ethoxyphenylacetamide group, differing from the 4-methylbenzamide in the target compound.

Triazolo-Pyrazine Derivatives with Benzamide Moieties

N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Compound 16)

  • Core Structure : Utilizes a [1,2,4]triazolo[4,3-a]pyrazin ring, differing in ring fusion (pyrazin vs. pyridazin) and substitution positions.
  • Substituents: Contains a phenolic ether linker and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group, enhancing antioxidant capacity.
  • Synthesis : Prepared via amide coupling with HBTU, similar to methods used for the target compound’s analogs .

Cholinesterase-Targeting Analogs

3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)amino)benzamide (Compound 19b)

  • Core Structure : Lacks a triazolopyridazin core but shares the benzamide motif and ethoxy group.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Potential Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazin 6-(3-ethoxypropylamino), 3-(4-methylbenzamide) Likely HBTU-mediated coupling* Enzyme inhibition, neuroprotection
891117-12-7 [1,2,4]triazolo[4,3-b]pyridazin 6-methyl, 4-ethoxyphenylacetamide Not specified Unknown (structural analog)
Compound 16 [1,2,4]triazolo[4,3-a]pyrazin Phenolic ether linker, antioxidant benzamide HBTU coupling, column chromatography Antioxidant, enzyme modulation
Compound 19b Benzamide-acridine hybrid Ethoxyphenylacetamide, tetrahydroacridin HBTU coupling Cholinesterase inhibition

*Inferred from analogous synthesis routes in cited literature.

Key Research Findings

  • Substituent Impact: Ethoxypropylamino groups may enhance solubility compared to methyl or unsubstituted analogs, as seen in cholinesterase inhibitors .
  • Benzamide Functionality : The 4-methylbenzamide group in the target compound likely improves metabolic stability relative to 4-ethoxyphenylacetamide (CAS 891117-12-7) .

Notes

  • Limited pharmacological data directly for the target compound necessitates reliance on analog studies.
  • Further studies should prioritize in vitro enzyme assays (e.g., cholinesterase) and pharmacokinetic profiling.
  • Structural diversity within triazolopyridazine derivatives underscores the need for targeted structure-activity relationship (SAR) studies.

Biologische Aktivität

N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound with potential biological activity. This article reviews its synthesis, pharmacological properties, and biological effects based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a triazole ring fused to a pyridazine structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the triazole and subsequent modifications to introduce the ethoxypropyl and benzamide moieties.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. Studies have shown that compounds similar to N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival .

Anticancer Effects

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Enzyme Inhibition

The compound's structure suggests it may interact with multiple enzymes. Molecular docking studies indicate that it could inhibit enzymes such as aromatase and carbonic anhydrase, which are pivotal in cancer progression and metabolic processes .

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups .
  • Anticancer Studies : In vitro tests demonstrated that certain analogs of N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide could reduce cell viability in breast cancer cell lines by 50% at concentrations as low as 10 µM .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar triazole compounds suggests favorable absorption and distribution characteristics. They often exhibit low toxicity levels with minimal side effects in preliminary animal studies. Detailed toxicological assessments are necessary to ensure safety in clinical applications.

Q & A

Q. What methodologies address solubility and bioavailability challenges in preclinical development of this compound?

  • Answer:
  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free base) .
  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) enhance oral absorption in rodent models .
  • Cocrystallization: Co-crystals with succinic acid improve dissolution rates by 3-fold in biorelevant media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.